molecular formula C20H22N4O8 B2856171 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate CAS No. 1396749-09-9

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate

Cat. No. B2856171
CAS RN: 1396749-09-9
M. Wt: 446.416
InChI Key: LIVNIMSKAQOVRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and azetidine rings would likely contribute to its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The azetidine ring can also undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4.C2H2O4/c23-16(19-13-3-4-14-15(7-13)25-6-5-24-14)10-22-8-12(9-22)18-20-17(21-26-18)11-1-2-11;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNIMSKAQOVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate

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